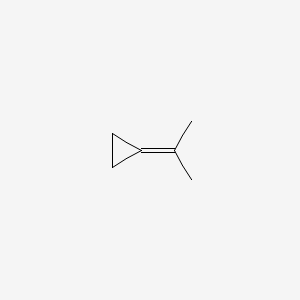

Cyclopropane, (1-methylethylidene)-

Description

Early Discoveries and Fundamental Concepts of Cyclopropanes

The story of cyclopropane (B1198618) begins in 1881 with August Freund, who first synthesized the parent molecule, cyclopropane (C₃H₆), through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgwikipedia.org This discovery of a stable three-membered carbocyclic ring was a significant milestone, challenging the then-prevailing theories of chemical bonding. The triangular structure of cyclopropane necessitates C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. wikipedia.orglumenlearning.com This deviation gives rise to significant ring strain, a concept that would become central to understanding the chemistry of such molecules. wikipedia.org

In the years that followed, chemists like Gustavson improved upon Freund's synthesis in 1887 by using zinc instead of sodium, leading to better yields. wikipedia.org It wasn't until 1929 that the anesthetic properties of cyclopropane were discovered by Henderson and Lucas, leading to its industrial production and clinical use for a period. wikipedia.orgwoodlibrarymuseum.org

Evolution of Cyclopropane Derivatives as Synthetic Targets

While cyclopropane itself is of great theoretical interest, the focus of synthetic chemistry has largely shifted to its derivatives. wikipedia.org The cyclopropyl (B3062369) group is a key structural motif in numerous natural products, including pyrethroid insecticides, and in various pharmaceuticals like the antibiotic ciprofloxacin. wikipedia.orguky.edu This has driven the development of a vast array of synthetic methods for creating substituted cyclopropanes. uky.edursc.org

The high ring strain in cyclopropanes makes them reactive and thus valuable as versatile building blocks in organic synthesis. rsc.org The development of stereoselective cyclopropanation reactions has been a major area of advancement, allowing for the precise control of the three-dimensional arrangement of atoms in these molecules. acs.org Reactions like the Simmons-Smith reaction, the Johnson–Corey–Chaykovsky reaction, and various metal-catalyzed cyclopropanations have become powerful tools for synthetic chemists. wikipedia.orgorganic-chemistry.org The unique reactivity of cyclopropane derivatives, often driven by the release of ring strain, allows them to participate in a variety of transformations, such as ring-opening reactions and rearrangements, further expanding their utility. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4741-86-0 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

IUPAC Name |

propan-2-ylidenecyclopropane |

InChI |

InChI=1S/C6H10/c1-5(2)6-3-4-6/h3-4H2,1-2H3 |

InChI Key |

WRKAQWHUTDUJHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopropane, 1 Methylethylidene and Analogs

Carbene and Carbenoid-Mediated Cyclopropanation Reactions

Carbene and carbenoid-mediated reactions are powerful tools for the construction of cyclopropane (B1198618) rings. These reactions involve the addition of a divalent carbon species (a carbene or its metal-complexed equivalent, a carbenoid) to an alkene. The starting material for the synthesis of Cyclopropane, (1-methylethylidene)-, is typically 2-methylpropene (isobutylene).

Methylene (B1212753) Carbene and Substituted Carbene Approaches

The simplest carbene, methylene (:CH₂), can be generated from various precursors, most notably diazomethane (B1218177) (CH₂N₂) through photolysis or thermolysis. youtube.comyoutube.com The reaction of methylene carbene with an alkene is a concerted cycloaddition, which means the stereochemistry of the alkene is retained in the cyclopropane product. youtube.comyoutube.com In the case of 2-methylpropene, a symmetrical alkene, the addition of methylene carbene yields the desired product, 1,1-dimethylcyclopropane. However, to obtain Cyclopropane, (1-methylethylidene)-, a substituted carbene would be required, which presents additional synthetic challenges.

The generation of carbenes from diazomethane is often avoided due to the compound's explosive and toxic nature. thermofisher.com Alternative methods for generating methylene and substituted carbenes are therefore of significant interest.

Simmons-Smith Reaction and Zinc Carbenoids

A safer and more practical alternative to the use of diazomethane is the Simmons-Smith reaction. thermofisher.comwikipedia.orgtcichemicals.com This reaction employs a carbenoid, a zinc-based reagent, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). thermofisher.comwikipedia.orgtcichemicals.com The active species is believed to be an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which delivers the methylene group to the alkene. wikipedia.org

The Simmons-Smith reaction is stereospecific, meaning the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org For the synthesis of Cyclopropane, (1-methylethylidene)-, the reaction would be performed on 2-methylpropene. A key advantage of the Simmons-Smith reaction is its tolerance of various functional groups, making it applicable to more complex molecules. tcichemicals.com Modifications to the original conditions, such as the use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple (the Furukawa modification), can enhance the reactivity and yield of the reaction. thermofisher.comwikipedia.org

Table 1: Comparison of Methylene Carbene and Simmons-Smith Reaction for Cyclopropanation

| Feature | Methylene Carbene (from Diazomethane) | Simmons-Smith Reaction |

| Reagent | Diazomethane (CH₂N₂) | Diiodomethane (CH₂I₂) and Zinc-Copper couple (or Diethylzinc) |

| Reactive Species | Free Methylene Carbene (:CH₂) | Zinc Carbenoid (e.g., ICH₂ZnI) |

| Safety | Highly explosive and toxic | Relatively safer |

| Stereospecificity | Yes | Yes |

| Substrate Scope | Broad, but can be unselective | Broad, with good functional group tolerance |

Dihalocarbene Additions and Derivatives

Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are another class of carbenes used for cyclopropanation. These are typically generated in situ from haloforms (e.g., chloroform, CHCl₃) and a strong base. rsc.org The addition of dihalocarbenes to alkenes is also a stereospecific cycloaddition.

The reaction of dichlorocarbene with 2-methylpropene (isobutylene) would yield 1,1-dichloro-2,2-dimethylcyclopropane. This dihalogenated cyclopropane can then serve as a precursor to Cyclopropane, (1-methylethylidene)- through subsequent chemical transformations, such as reduction or elimination reactions. The pioneering work of Doering and Hoffmann demonstrated the addition of dichlorocarbene to various olefins, including isobutylene.

Stereospecificity and Stereoselective Control in Carbene Additions

As mentioned, a hallmark of many carbene and carbenoid additions to alkenes is their stereospecificity. This means that a cis-alkene will give a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane. youtube.com This is a direct consequence of the concerted nature of the reaction, where the two new carbon-carbon bonds are formed simultaneously. youtube.com

For the synthesis of analogs of Cyclopropane, (1-methylethylidene)- from substituted 1,1-disubstituted alkenes, achieving stereocontrol is a critical aspect. While the reaction with a prochiral alkene can lead to a racemic mixture of enantiomers, the use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer. Recent research has focused on developing catalytic, asymmetric cyclopropanation reactions to access chiral cyclopropanes with high enantiomeric excess. chemrxiv.org

Donor-Acceptor Cyclopropane Synthesis Strategies

An alternative and powerful approach to cyclopropane synthesis involves the use of donor-acceptor (D-A) cyclopropanes. This strategy is particularly valuable for the construction of highly functionalized and chiral cyclopropanes.

Michael Initiated Ring Closure (MIRC) for Chiral Cyclopropanes

The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for the synthesis of cyclopropanes, including those with high levels of stereocontrol. rsc.orgrsc.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular cyclization that closes the three-membered ring. rsc.org

For the synthesis of chiral analogs of Cyclopropane, (1-methylethylidene)-, a potential strategy would involve the reaction of a Michael acceptor containing an isopropylidene group with a chiral nucleophile. The stereochemistry of the final cyclopropane is influenced by the chirality of the reactants and any chiral catalysts employed. Organocatalysis has emerged as a particularly effective approach for enantioselective MIRC reactions, allowing for the synthesis of highly enantioenriched cyclopropanes under mild conditions. acs.orgorganic-chemistry.org

Table 2: Key Features of Michael Initiated Ring Closure (MIRC)

| Feature | Description |

| Reaction Type | Conjugate addition followed by intramolecular cyclization |

| Key Components | Michael donor (nucleophile) and Michael acceptor (electron-deficient alkene) |

| Stereocontrol | Can be achieved using chiral substrates, reagents, or catalysts |

| Advantages | Access to highly functionalized and chiral cyclopropanes |

| Catalysis | Often employs organocatalysts for enantioselective transformations |

Metal-Catalyzed Cyclopropanation Protocols (e.g., Rh(II)-catalyzed)

Metal-catalyzed reactions are among the most effective strategies for synthesizing cyclopropanes, offering high levels of stereoselectivity. nih.gov Rhodium(II) complexes, in particular, are widely used for the cyclopropanation of alkenes with diazo compounds. nih.govwikipedia.org

The general mechanism involves the reaction of a diazo compound with the rhodium(II) catalyst to form a metal carbene intermediate. wikipedia.org This intermediate then undergoes a concerted addition to the double bond of an alkene, yielding the cyclopropane product while retaining the stereochemistry of the original alkene. wikipedia.org The choice of ligands on the rhodium catalyst can significantly influence the diastereoselectivity and enantioselectivity of the reaction. wikipedia.org For instance, the use of bulky carboxylate ligands like triphenylacetate (TPA) can enhance diastereoselectivity. organic-chemistry.org

A notable development is the rhodium(II)-catalyzed asymmetric cyclopropanation of allenes, which provides a route to diacceptor alkylidenecyclopropanes. acs.org This method utilizes an α-cyano diazophosphonate and a chiral Rh₂(S-IBAZ)₄ catalyst, demonstrating high stereoselectivity. acs.org Furthermore, rhodium(II)-catalyzed reactions of aryldiazoacetates with [2.2]paracyclophanes have been shown to produce cyclopropanation at two positions, with the ratio of products being controllable by the catalyst used. acs.org

Recent advancements have also focused on the enantioselective cyclopropylation of aryl C-H bonds using chiral Rh(II) carbene intermediates, generated from Rh(II)-carbynoids. nih.gov This strategy allows for the direct construction of cyclopropane rings from aromatic feedstocks. nih.gov

Table 1: Examples of Rh(II)-Catalyzed Cyclopropanation Reactions

| Catalyst | Reactants | Product Type | Key Features |

| Rh₂(S-IBAZ)₄ | Alkene, α-cyano diazophosphonate | Diacceptor cyclopropylphosphonate | High stereoselectivity acs.org |

| Rh₂(S-IBAZ)₄ | Allene, α-cyano diazo ester | Diacceptor alkylidenecyclopropane | First catalytic enantioselective method acs.org |

| Rh₂(S-DOSP)₄ | (E)-1-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene, styryl diazoacetate | Hexacyclic product | Tandem double-cyclopropanation/Cope rearrangement/Diels-Alder reaction nih.gov |

| Chiral Rh(II) carboxylates | Aryl C-H bond, diazomethyl hypervalent iodine reagent, styrene | Aryl-substituted cyclopropane | Site-, regio-, diastereo-, and enantioselective nih.gov |

Electrocatalytic Approaches to Cyclopropane Formation

Electrochemical methods offer a green and efficient alternative for cyclopropane synthesis, often avoiding the need for hazardous reagents and catalysts. nih.gov Anodic oxidation of electron-rich olefins can generate electrophilic alkene radical cations, which subsequently react with nucleophilic diazo compounds in a [2+1] cycloaddition to form cyclopropanes. nih.gov This process is metal- and catalyst-free, scalable, and tolerates a wide range of functional groups. nih.gov

Another electrocatalytic approach involves an iodine-mediated ring closure in an iminium ion-promoted asymmetric synthesis of cyclopropanes. rsc.org The controlled electrochemical generation of electrophilic iodine species in catalytic amounts prevents the deactivation of the organocatalyst and eliminates the need for halogenating reagents. rsc.org

Furthermore, electrochemical methods have been developed for the cyclopropanation of alkenes using a nickel-catalyzed process in a continuous-flow system. uva.nl This technique allows for the synthesis of various substituted cyclopropanes, including methylated, deuterated, and chloro-substituted derivatives, under ambient conditions. uva.nl The mechanism is believed to involve the electro-generation of a nickel carbene as the key intermediate. uva.nl

Table 2: Overview of Electrocatalytic Cyclopropanation Methods

| Method | Reactants | Key Features |

| Anodic Oxidation | Electron-rich olefins, diazo compounds | Metal- and catalyst-free, scalable nih.gov |

| Iminium Ion-Promoted Ring Closure | Not specified | Iodine-mediated, asymmetric synthesis rsc.org |

| Nickel-Catalyzed Continuous Flow | Alkenes, dichloromethane (B109758) (methylene source) | Tolerates air and moisture, scalable uva.nl |

Ring-Forming Reactions Beyond Carbene Additions

While carbene additions are a cornerstone of cyclopropane synthesis, several other powerful strategies exist for constructing this three-membered ring system.

Intramolecular SN2 reactions provide a classic and effective route to cyclopropanes. wikipedia.org This method typically involves a substrate containing both a nucleophilic center and a leaving group, separated by a three-atom tether. Treatment with a base generates a carbanion that undergoes an intramolecular nucleophilic attack, displacing the leaving group and forming the cyclopropane ring. wikipedia.org The formation of five- or six-membered rings through intramolecular cyclization is often favored due to lower ring strain. youtube.com

A key advantage of intramolecular SN2 reactions is their speed; the cyclization can be incredibly fast, often proceeding immediately upon formation of the nucleophile. youtube.com This can drive an unfavorable equilibrium towards the cyclized product. youtube.com The stereochemistry of these reactions proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.org

Cycloisomerization reactions are atom-economical processes where a cyclic isomer of the starting material is formed without the loss of any atoms. wikipedia.org These reactions are often mediated by transition metal catalysts. wikipedia.org A notable example is the gold(I)-catalyzed cycloisomerization of enynes, which can be used to construct asymmetric medium-sized rings containing a cyclopropane moiety. wikipedia.org The proposed mechanism involves an intramolecular cyclopropanation via a 1,2-shift of a propargyl ester, mediated by the gold catalyst, to form a syn-gold vinyl carbenoid species. wikipedia.org

Photochemical methods offer a mild and often catalyst-free approach to cyclopropane synthesis. rsc.org The irradiation of diazomethane with light, for instance, generates a methylene carbene that adds to alkenes to form cyclopropanes. masterorganicchemistry.com However, this method can be difficult to control and involves the use of the highly toxic and explosive diazomethane. masterorganicchemistry.com

More recent developments have focused on visible-light-induced [2+1] cycloadditions. rsc.orgresearchgate.net For example, visible light can induce the formation of singlet nucleophilic carbenes from acyl silanes, which then undergo rapid and stereospecific intramolecular [2+1] cycloaddition with tethered olefins to produce bicyclic systems containing a cyclopropane ring. rsc.orgresearchgate.netchemrxiv.org This process is advantageous as it often proceeds without the need for external photocatalysts or sensitizers. rsc.orgresearchgate.net The reaction of these photochemically generated carbenes with alkenes is a concerted process, which ensures that the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.com

Table 3: Comparison of Ring-Forming Reactions Beyond Carbene Additions

| Reaction Type | Key Mechanism | Advantages |

| Intramolecular SN2 | Nucleophilic attack by a tethered carbanion | Fast reaction rates, can drive unfavorable equilibria youtube.com |

| Cycloisomerization | Metal-catalyzed rearrangement of an acyclic precursor | Atom economical, high selectivity wikipedia.org |

| Photochemical Cyclopropanation | Light-induced carbene formation and cycloaddition | Mild conditions, can be catalyst-free rsc.orgresearchgate.net |

Reactivity and Mechanistic Investigations of Cyclopropane, 1 Methylethylidene

Ring-Opening Reactions of Cyclopropane (B1198618), (1-methylethylidene)-

The inherent ring strain of the cyclopropane moiety in isopropylidenecyclopropane is a key driving force for its participation in ring-opening reactions. These transformations can be initiated by various reagents and conditions, leading to a diverse array of products.

Catalytic Hydrogenation and Ring Scission Pathways

Catalytic hydrogenation of alkylidenecyclopropanes can proceed through different pathways, involving either the saturation of the double bond or the cleavage of the cyclopropane ring. The specific outcome is often dependent on the catalyst and reaction conditions employed. For instance, the hydrogenation of related tetracyclododecene derivatives has been studied, where ring-opening metathesis polymerization is followed by hydrogenation to yield saturated polymers. researchgate.net While specific data on the catalytic hydrogenation of isopropylidenecyclopropane leading to simple ring scission is not detailed in the provided results, the general principles of hydrogenation of strained systems suggest that catalysts like palladium or platinum could facilitate the cleavage of the C-C bonds within the cyclopropane ring. The reaction would likely proceed via initial coordination of the double bond to the metal surface, followed by hydrogen addition, which could then trigger the opening of the strained ring to form various acyclic alkanes.

Halogenation and Other Electrophilic Ring-Opening Transformationsuni-regensburg.deresearchgate.net

The reaction of isopropylidenecyclopropane with electrophiles can lead to ring-opening. Halogenation, for instance, involves the addition of halogens like bromine or chlorine across the double bond, which can be followed by the cleavage of the cyclopropane ring. youtube.comkhanacademy.orgyoutube.comyoutube.comyoutube.com The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate. youtube.comyoutube.com This intermediate is then attacked by the halide ion, leading to the opening of the cyclopropane ring to relieve ring strain. The regioselectivity of the ring opening can be influenced by the stability of the resulting carbocationic intermediates.

Donor-acceptor cyclopropanes are particularly reactive towards electrophilic ring-opening. nih.govnih.gov While isopropylidenecyclopropane itself is not a classic donor-acceptor system, the strain of the ring can enhance its reactivity towards electrophiles. Lewis acids can also catalyze the ring-opening of cyclopropanes, often by coordinating to a substituent and increasing the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack and subsequent ring cleavage. uni-regensburg.de

Oxidative Radical Ring-Opening/Cyclization Processeschemrxiv.org

Radical reactions provide another effective method for the ring-opening of cyclopropane derivatives, including methylenecyclopropanes. researchgate.netbeilstein-journals.orgnih.govnih.gov These processes are typically initiated by the addition of a radical to the exocyclic double bond, forming a cyclopropylcarbinyl radical. This radical intermediate can then undergo a rapid ring-opening to generate a more stable homoallylic radical. beilstein-journals.orgnih.gov

In the context of isopropylidenecyclopropane, an oxidative radical ring-opening process would involve the generation of a radical species that adds to the double bond. The resulting intermediate would then open the cyclopropane ring, and subsequent reactions, such as cyclization onto a tethered functional group, can lead to the formation of more complex cyclic structures. researchgate.netbeilstein-journals.orgnih.gov For example, manganese(III) acetate-mediated radical reactions have been used to effect the ring-opening and cyclization of methylenecyclopropanes. beilstein-journals.org Similarly, copper-catalyzed oxidative radical reactions have been developed for these transformations. researchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. nih.gov

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained nature of the cyclopropane ring in isopropylidenecyclopropane also allows it to participate in various cycloaddition reactions, where it acts as a three-carbon building block.

[m+n] Cycloaddition Pathways (e.g., [3+2] cycloadditions)nih.gov

Isopropylidenecyclopropane can undergo [3+2] cycloaddition reactions with various dipolarophiles. acs.org In these reactions, the cyclopropane ring acts as a three-carbon component. A notable example is the 1,3-dipolar cycloaddition of nitrones to isopropylidenecyclopropane. acs.orgacs.org These reactions lead to the formation of isoxazolidine (B1194047) rings. acs.orgwikipedia.org The regioselectivity of these cycloadditions is influenced by the electronic effects of the substituents on both the nitrone and the alkene. acs.orgacs.orgacs.org Computational studies have shown that the "cyclopropylidene effect" plays a role in determining the regioselectivity of these reactions. acs.org

The general mechanism for a [3+2] cycloaddition is a concerted, pericyclic process. wikipedia.org However, depending on the substrates and reaction conditions, a stepwise mechanism involving a zwitterionic intermediate may also be possible. researchgate.net

| Dipolarophile | Dipole | Product Type | Key Findings |

|---|---|---|---|

| Isopropylidenecyclopropane | Nitrone | Isoxazolidine | Reaction proceeds with complete regioselectivity, forming the isoxazolidine with methyl groups on the C-5 position. acs.org |

| Donor-Acceptor Cyclopropanes | Thioketenes | 2-Methylidene tetrahydrothiophenes | Catalyzed by Sc(OTf)3, yielding moderate to good yields of the cycloadducts. nih.gov |

Lewis Acid Catalysis in Cycloadditions of Strained Systemsnih.gov

Lewis acids play a crucial role in promoting cycloaddition reactions involving strained systems like isopropylidenecyclopropane. uni-regensburg.denih.govnih.gov They can activate the cyclopropane ring towards nucleophilic attack or activate the dipolarophile, thereby accelerating the reaction rate and influencing the stereoselectivity. nih.gov

In the context of donor-acceptor cyclopropanes, Lewis acids can chelate to the acceptor groups, increasing the polarization of the cyclopropane ring and making it more susceptible to ring-opening and subsequent cycloaddition. nih.gov For example, scandium triflate (Sc(OTf)₃) has been shown to be an effective Lewis acid catalyst for the [3+2] cycloaddition of donor-acceptor cyclopropanes with thioketenes. nih.gov Similarly, Lewis acids have been employed in the intramolecular [3+2] cycloaddition of cyclopropane 1,1-diesters with alkynes and carbonyls to construct complex polycyclic skeletons. nih.govnih.gov

| Strained System | Reactant | Lewis Acid | Product | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Thioketenes | Sc(OTf)₃ | 2-Methylidene tetrahydrothiophenes | nih.gov |

| Donor-Acceptor Cyclopropanes | 2-Naphthols | Bi(OTf)₃ | Naphthalene-fused cyclopentanes | nih.gov |

| Fused bicyclic cyclopropanes | Thioureas | Yb(OTf)₃ or Ga(OTf)₃ | Bicyclic furo-, pyrano-, and pyrrololactams | uni-regensburg.de |

Rearrangement Pathways of Cyclopropane, (1-methylethylidene)-

The strained three-membered ring and the exocyclic π-system of cyclopropane, (1-methylethylidene)- make it prone to various rearrangement reactions, which can be initiated by heat, light, or acidic conditions. These transformations typically lead to the formation of more stable acyclic or larger ring systems, driven by the release of ring strain.

Thermal and Photochemical Isomerizations

The application of thermal or photochemical energy to cyclopropane, (1-methylethylidene)- can induce isomerization through distinct mechanistic pathways, often involving diradical intermediates.

Thermal Isomerization: When heated, substituted cyclopropanes are known to undergo rearrangements to form alkenes. osti.gov For cyclopropane, (1-methylethylidene)-, a plausible thermal rearrangement pathway involves the homolytic cleavage of a carbon-carbon bond within the cyclopropane ring to form a trimethylenemethane (TMM) diradical intermediate. This intermediate can then undergo reorganization to yield various isomeric products. A key example from a related system is the thermal isomerization of allylidenecyclopropane to methylenecyclopentene, which proceeds through an orthogonal bisallyl singlet biradical. youtube.com By analogy, heating cyclopropane, (1-methylethylidene)- would be expected to yield products such as 1-methyl-1,3-butadiene and 2-methyl-1,3-butadiene through a similar diradical mechanism.

Photochemical Isomerization: Photochemical activation provides an alternative route for isomerization. The absorption of ultraviolet light can excite the molecule to a higher electronic state, facilitating transformations that may not be accessible thermally. youtube.com For instance, the photoisomerization of (cyanomethylene)cyclopropane, a structurally similar compound, results in the formation of 1-cyano-2-methylenecyclopropane. researchgate.net This suggests that irradiation of cyclopropane, (1-methylethylidene)- could lead to a skeletal rearrangement, potentially forming methylenecyclopentane (B75326) or other cyclic isomers. The exact product distribution would depend on the specific photochemical conditions and the nature of the excited state involved.

The table below summarizes the expected products from these isomerization reactions.

| Reaction Type | Conditions | Probable Intermediates | Expected Products |

| Thermal Isomerization | High Temperature | Trimethylenemethane (TMM) diradical | 1-Methyl-1,3-butadiene, 2-Methyl-1,3-butadiene |

| Photochemical Isomerization | UV Irradiation | Excited state species | Methylenecyclopentane, other cyclic isomers |

Carbocationic Rearrangements

In the presence of acids, cyclopropane, (1-methylethylidene)- can undergo protonation to form a carbocation, which is susceptible to rearrangement to more stable species. The high degree of strain in the cyclopropyl (B3062369) ring makes it a good leaving group in certain contexts, facilitating rearrangements.

Protonation of the exocyclic double bond initially generates a tertiary carbocation adjacent to the cyclopropane ring. While tertiary carbocations are relatively stable, the proximity of the strained three-membered ring allows for a rapid rearrangement. This process involves the cleavage of a cyclopropyl C-C bond to relieve ring strain, leading to the formation of a more stable carbocation. A likely pathway involves a ring-opening rearrangement to form a homoallylic cation, which can then rearrange further. For example, acid-catalyzed hydration of an alkene can lead to a carbocation that rearranges via a hydride shift to form a more stable carbocation before being trapped by a nucleophile.

In the case of cyclopropane, (1-methylethylidene)-, the initial tertiary carbocation can undergo a ring-expansion rearrangement to form a more stable cyclobutyl or cyclopentyl cation. These rearranged carbocations can then be trapped by a nucleophile or lose a proton to form an alkene. Quantum-chemical computations have shown that protonated cyclopropane structures are key intermediates in carbocation rearrangements. These intermediates possess "closed" structures that facilitate the migration of alkyl groups and hydrogen atoms.

A plausible rearrangement cascade is outlined below:

Protonation of the exocyclic double bond to form a tertiary cyclopropylmethyl cation.

Ring opening of the cyclopropylmethyl cation to form a more stable secondary or tertiary carbocation, such as a cyclobutyl or cyclopentyl cation.

Subsequent reaction of the rearranged carbocation, either through deprotonation to form an alkene or trapping by a nucleophile.

Transition Metal-Catalyzed Transformations of Cyclopropane, (1-methylethylidene)-

Transition metals, particularly late transition metals like palladium and gold, are effective catalysts for a wide range of transformations involving strained ring systems. Cyclopropane, (1-methylethylidene)- serves as a versatile building block in these reactions due to its ability to undergo oxidative addition and subsequent rearrangements.

General Principles of Metal-Cyclopropane Interactions

The interaction of a transition metal with a methylenecyclopropane (B1220202), such as cyclopropane, (1-methylethylidene)-, can occur in several ways. The metal can coordinate to the π-system of the exocyclic double bond, or it can insert into one of the strained C-C bonds of the cyclopropane ring.

Homogeneous gold catalysts, typically gold(I) complexes, are soft Lewis acids that show a high affinity for carbon-carbon multiple bonds. The activation of the double bond in cyclopropane, (1-methylethylidene)- by a gold(I) catalyst makes it susceptible to nucleophilic attack. Alternatively, the gold catalyst can facilitate the cleavage of the cyclopropane ring, leading to the formation of a cyclopropyl gold carbene-like intermediate. This highly reactive species can then undergo a variety of subsequent transformations, including cycloisomerizations and cycloadditions.

Palladium catalysts are also widely used to promote reactions of methylenecyclopropanes. youtube.com These reactions often proceed through the formation of a cyclopropylcarbinylpalladium complex, which can then undergo β-hydride elimination or reductive elimination. youtube.com The ability of the transition metal to coordinate to and cleave the strained ring in a controlled manner is the key principle behind these catalytic transformations.

Specific Catalytic Cycles (e.g., Gold-catalyzed reactions)

Gold-catalyzed reactions of methylenecyclopropanes have emerged as a powerful tool in organic synthesis for the construction of complex molecular architectures. A common mechanistic motif involves the gold-catalyzed cycloisomerization of enynes bearing a methylenecyclopropane moiety.

A representative catalytic cycle for a gold(I)-catalyzed cycloisomerization of a 1,6-enyne containing a cyclopropane, (1-methylethylidene)- unit can be described as follows:

Coordination and Cyclization: The gold(I) catalyst coordinates to the alkyne functionality of the enyne substrate. This activation facilitates an intramolecular attack by the double bond of the methylenecyclopropane unit, leading to the formation of a bicyclic intermediate and a gold-carbene species.

Ring Expansion: The strained cyclopropane ring in the intermediate undergoes a ring-expansion rearrangement. This step is driven by the release of ring strain and results in the formation of a larger ring, such as a cyclobutene.

Further Rearrangement and Product Release: The resulting intermediate can undergo further rearrangements, such as a Friedel-Crafts-type cyclization if an aryl group is present, to form the final polycyclic product.

Catalyst Regeneration: The final step involves the release of the product and the regeneration of the active gold(I) catalyst, allowing it to enter another catalytic cycle.

An example of a gold-catalyzed tandem reaction involves the interaction of (cyclopropylidenecyclohexyl)benzene derivatives with a gold catalyst, leading to a dehydrogenated rearrangement to form biaryl derivatives. This transformation showcases the ability of gold to orchestrate complex C-H and C-C bond activations.

The following table details a generalized gold-catalyzed reaction of an enyne featuring a methylenecyclopropane.

| Step | Description | Key Intermediates |

| 1 | Coordination of Au(I) to the alkyne | Gold-alkyne complex |

| 2 | Intramolecular cyclization | Bicyclic gold-carbene species |

| 3 | Ring expansion of the cyclopropane | Cyclobutene-containing intermediate |

| 4 | Product formation and catalyst regeneration | Polycyclic product, Au(I) catalyst |

Advanced Spectroscopic Characterization Techniques for Cyclopropane, 1 Methylethylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Cyclopropane (B1198618), (1-methylethylidene)-, NMR studies provide precise information about the connectivity and spatial arrangement of its atoms.

Dynamic NMR Studies for Rotational Barriers or Conformations

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around bonds. nih.gov For Cyclopropane, (1-methylethylidene)-, DNMR could potentially be used to investigate the rotational barrier around the carbon-carbon double bond. However, due to the high energy barrier of rotation around a C=C bond, this is generally not observable by standard DNMR techniques. More relevant would be studies on potential ring-puckering or other conformational isomerism of the cyclopropane ring, though for the parent cyclopropane, the molecule is highly symmetrical. docbrown.info In substituted cyclopropanes, distinct conformations can be observed and their interconversion rates measured by monitoring changes in the NMR spectra as a function of temperature. nih.gov

Mass Spectrometry for Fragmentation Pathways and Mechanism Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. youtube.comrsc.org For Cyclopropane, (1-methylethylidene)- (C6H10), HRMS would be able to distinguish its exact mass from other isomers with the same nominal mass. This high level of accuracy is crucial for confirming the identity of the compound and for analyzing complex mixtures. nih.govscispace.com

Gas-Phase Ion Energetics and Dissociation Studies

Gas-phase ion energetics involves the study of the energy changes associated with the formation and reactions of ions in the gas phase. nist.govnist.govcolorado.edu In the context of mass spectrometry, this includes studying the fragmentation of the molecular ion. The fragmentation pattern of Cyclopropane, (1-methylethylidene)- in an electron ionization (EI) mass spectrum would provide valuable structural information. The initial ionization process involves the removal of an electron to form the molecular ion [C6H10]⁺•. docbrown.info The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Common fragmentation pathways for unsaturated hydrocarbons like this often involve the loss of small, stable neutral molecules or radicals. For Cyclopropane, (1-methylethylidene)-, likely fragmentations would include:

Loss of a methyl radical (•CH₃) to form a stable [C₅H₇]⁺ ion.

Loss of ethylene (B1197577) (C₂H₄) via rearrangement, a common fragmentation for cyclopropane derivatives. youtube.com

Cleavage of the cyclopropane ring followed by further rearrangements and fragmentations.

The study of these fragmentation pathways, often aided by techniques like collision-induced dissociation (CID), provides deep insight into the structure and bonding of the molecule. wikipedia.orgnih.gov

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 82 | [C₆H₁₀]⁺• | (Molecular Ion) |

| 67 | [C₅H₇]⁺ | •CH₃ |

| 54 | [C₄H₆]⁺• | C₂H₄ |

| 41 | [C₃H₅]⁺ | C₃H₅• |

| 39 | [C₃H₃]⁺ | C₃H₇• |

Vibrational Spectroscopy for Bonding and Vibrational Modes (e.g., IR, Raman)

For Cyclopropane, (1-methylethylidene)-, key vibrational modes would include:

C-H stretching vibrations: Aliphatic C-H stretches from the methyl and cyclopropyl (B3062369) groups would appear around 2850-3000 cm⁻¹. The vinylic C-H stretch would be at a slightly higher frequency, typically above 3000 cm⁻¹.

C=C stretching vibration: The carbon-carbon double bond of the isopropylidene group would give rise to a characteristic absorption in the region of 1640-1680 cm⁻¹.

Cyclopropane ring vibrations: The strained cyclopropane ring has characteristic vibrational modes, including ring "breathing" and C-H bending modes, which appear at specific frequencies. The ring deformation modes are often found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy can be particularly powerful. Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational framework of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| Vinylic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Stretch | 1640 - 1680 | IR, Raman |

| CH₂ Scissoring (Cyclopropyl) | ~1450 | IR |

| CH₃ Bending | ~1375 and ~1450 | IR |

| Cyclopropane Ring Deformations | < 1200 | IR, Raman |

X-ray Diffraction and Crystal Structure Analysis of Derivatives

X-ray diffraction stands as a definitive method for determining the precise solid-state structure of crystalline compounds. For derivatives of "Cyclopropane, (1-methylethylidene)-", also known as isopropylidenecyclopropane, this technique offers unambiguous proof of stereochemistry and conformation, which is crucial for understanding reaction mechanisms and structure-activity relationships.

A notable example of the application of X-ray diffraction is in the study of products derived from the visible-light-induced reactions of methylenecyclopropanes (MCPs). In research conducted by Wang's group, MCPs were reacted in the presence of water to yield products where the cyclopropane ring is preserved. rsc.orgrsc.org The resulting hydroxylated and sulfonylated cyclopropane derivative's structure was confirmed by single-crystal X-ray diffraction analysis. rsc.orgrsc.org This analysis was pivotal in explaining the observed reaction outcome, revealing that the stability of the product, and thus the reaction pathway, was influenced by the presence of an intramolecular hydrogen bond between the hydroxyl and sulfonyl groups. rsc.orgrsc.org

Table 1: Representative Crystallographic Data for a Cyclopropane Derivative

| Parameter | Value |

| Compound Class | Hydroxylated and Sulfonylated Cyclopropane |

| Key Structural Feature | Intramolecular Hydrogen Bonding |

| Analytical Technique | Single-Crystal X-ray Diffraction |

| Significance | Confirmed preservation of the cyclopropane ring and explained product stability. rsc.orgrsc.org |

Other Specialized Spectroscopic Probes (e.g., EPR if applicable to intermediates)

The study of transient species, such as radical intermediates, is essential for a complete understanding of the reaction mechanisms of "Cyclopropane, (1-methylethylidene)-" and related compounds. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically designed for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov

The reactions of methylenecyclopropanes often proceed through radical intermediates. For instance, the rearrangement of these compounds can involve the formation of a cyclopropylcarbinyl radical. rsc.org Theoretical studies on the radical ring expansion reactions of methylenecyclopropane (B1220202) derivatives have been conducted to understand the evolution of these primary radicals. nih.gov These computational models predict the most favorable reaction pathways, which can be experimentally verified through techniques like EPR.

EPR spectroscopy can provide detailed information about the electronic structure and environment of the radical center. By analyzing the g-factor and hyperfine coupling constants, it is possible to identify the specific radical species and deduce its geometry. For example, in the context of methylenecyclopropane rearrangements, EPR could be used to distinguish between different possible radical intermediates and to study their kinetics. While direct EPR studies on the intermediates of "Cyclopropane, (1-methylethylidene)-" itself are not extensively documented in readily available literature, the principles and applications in closely related systems are well-established. nih.gov The development of operando film-electrochemical EPR spectroscopy further enhances the capability to track radical intermediates in real-time during electrocatalytic processes. nih.gov

Table 2: Application of EPR Spectroscopy in Studying Methylenecyclopropane Reactions

| Intermediate Type | Spectroscopic Probe | Information Gained | Relevance |

| Cyclopropylcarbinyl Radical | Electron Paramagnetic Resonance (EPR) | Identification, electronic structure, and conformation of radical intermediates. rsc.org | Elucidation of reaction mechanisms involving radical pathways. |

| Primary Radicals | Theoretical Modeling & EPR | Prediction and verification of the evolution and stability of initial radical species. nih.gov | Understanding regioselectivity and stereoselectivity in radical reactions. |

Theoretical and Computational Studies of Cyclopropane, 1 Methylethylidene

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how chemical reactions occur at a molecular level is a primary goal of computational chemistry. mdpi.com For isopropylidenecyclopropane, this involves mapping out the pathways of its various potential reactions.

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, detailing the energy of the system as a function of the positions of its atoms. sfu.caresearchgate.net By mapping the PES, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net The transition state represents the energy maximum along the minimum energy path connecting reactants and products, and its structure and energy determine the reaction's feasibility and rate. researchgate.net

For reactions involving cyclopropane (B1198618) derivatives, such as cycloadditions or rearrangements, computational methods are used to locate these critical points on the PES. nih.govresearchgate.net Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between known reactants and products. nih.gov The exploration of the PES is central to understanding reaction mechanisms. scielo.br

Once the transition state is located and its energy relative to the reactants (the activation barrier) is determined, it is possible to predict the rate constant of a reaction using theories like Transition State Theory (TST). nih.gov These predictions are crucial for comparing computational results with experimental kinetic data and for understanding the factors that control reaction rates. nih.govnih.gov

Computational kinetic studies can provide valuable insights into the factors influencing the reactivity of isopropylidenecyclopropane. For example, by calculating rate constants for different reaction pathways, it is possible to predict which reaction is more likely to occur under specific conditions. These studies often require accurate calculation of vibrational frequencies to account for zero-point vibrational energy and thermal contributions to the free energy of activation. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. rsc.org

For a flexible molecule like isopropylidenecyclopropane, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in the presence of other molecules (e.g., a solvent or another reactant), MD can provide detailed information about intermolecular forces and the dynamics of molecular encounters. nih.govfrontiersin.org All-atom MD simulations, where every atom is explicitly represented, can offer a detailed picture of these interactions. nih.gov

Molecular Orbital Theory Applications for Bonding and Reactivity Prediction

Molecular Orbital (MO) theory offers a sophisticated model for understanding the electronic structure and predicting the chemical behavior of molecules by describing electrons as being delocalized across the entire molecule. This approach is particularly insightful for strained and reactive systems like Cyclopropane, (1-methylethylidene)-, also known as isopropylidenecyclopropane. Through computational methods, primarily Density Functional Theory (DFT), the energies and shapes of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to provide a quantitative basis for predicting bonding characteristics and reactivity.

The significant reactivity of methylenecyclopropanes, including the title compound, is largely driven by the substantial ring strain inherent in the three-membered ring, estimated to be around 40 kcal/mol. This strain provides a strong thermodynamic driving force for reactions that lead to ring-opening. MO theory helps to explain the kinetic pathways for these reactions. The bonding in the cyclopropane ring itself is unique, often described by the Walsh model, which posits sp²-hybridized carbon atoms. This model accounts for the notable "π-character" of the C-C sigma bonds within the ring, making them susceptible to interaction with electrophiles and participation in various chemical transformations.

Frontier Molecular Orbital Theory (FMO)

A key application of MO theory in predicting reactivity is the Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the interaction between the HOMO of one reactant and the LUMO of another. For a single molecule, the energy and distribution of its HOMO and LUMO can predict its behavior as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. A lower LUMO energy suggests a greater willingness to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap is generally indicative of a molecule with high chemical reactivity, lower kinetic stability, and high polarizability. researchgate.net Such molecules are more easily excited, as less energy is required to move an electron from the HOMO to the LUMO. wiley.com

Computational Findings and Reactivity Descriptors

While specific experimental or calculated values for isopropylidenecyclopropane are not detailed in the surveyed literature, computational studies on analogous molecules are performed using standard methods like DFT with functionals such as B3LYP and basis sets like 6-31G(d,p). inpressco.com These calculations yield valuable data on the molecule's electronic properties.

The analysis of the HOMO and LUMO provides direct insight into the molecule's reactivity. For instance, the HOMO of isopropylidenecyclopropane is expected to be localized primarily on the exocyclic double bond, which is the most electron-rich and sterically accessible part of the molecule. This π-system is the likely site of initial attack by electrophiles. The LUMO, conversely, would also be centered on the π-system, indicating where a nucleophile would most likely attack if the molecule were to accept electrons.

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived to quantify the molecule's behavior:

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A smaller energy gap corresponds to a "softer," more reactive molecule. phi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is given by ω = μ² / (2η). phi.com

These descriptors provide a powerful toolkit for comparing the reactivity of different methylenecyclopropanes and predicting their behavior in various reactions. For example, substituents on the cyclopropyl (B3062369) ring or the methylene (B1212753) group can significantly alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity, a phenomenon that has been explored in numerous synthetic applications. nih.gov

Table of Calculated Molecular Orbital Properties (Illustrative)

No specific published data for Cyclopropane, (1-methylethylidene)- was found. The following table is illustrative of typical values obtained for small organic molecules using DFT calculations and should not be considered as actual reported data for this specific compound.

| Parameter | Illustrative Value | Unit | Significance |

| E_HOMO | -6.5 | eV | Electron-donating ability |

| E_LUMO | -0.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.0 | eV | Chemical reactivity & kinetic stability |

| Chemical Hardness (η) | 3.0 | eV | Resistance to deformation of electron cloud |

| Chemical Potential (μ) | -3.5 | eV | Electron escaping tendency |

| Electrophilicity Index (ω) | 2.04 | eV | Propensity to accept electrons |

Table of Calculated Geometric Parameters (Illustrative)

This table illustrates the kind of data obtained from geometry optimization using computational methods like DFT. The values are representative for methylenecyclopropanes and are not specific, reported data for the title compound.

| Parameter | Bond/Angle | Illustrative Value | Unit |

| Bond Length | C=C (exocyclic) | 1.34 | Å |

| Bond Length | C-C (ring, adjacent to double bond) | 1.50 | Å |

| Bond Length | C-C (ring, distal to double bond) | 1.53 | Å |

| Bond Angle | C-C-C (ring) | ~60 | Degrees |

| Bond Angle | C-C=C | ~150 | Degrees |

Applications of Cyclopropane, 1 Methylethylidene in Modern Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of (1-methylethylidene)cyclopropane stems from its ability to act as a three-carbon (C3) synthon. The strain energy of the cyclopropane (B1198618) ring facilitates ring-opening reactions, while the exocyclic double bond provides a handle for various addition and cycloaddition reactions. This dual reactivity allows for its incorporation into more complex frameworks, establishing it as a valuable intermediate in synthetic chemistry. researchgate.net

(1-methylethylidene)cyclopropane and its derivatives are effective precursors for a variety of complex ring systems. The exocyclic double bond can readily participate in cycloaddition reactions. For instance, in hetero-Diels-Alder reactions, it can react with enol ethers to form functionalized cyclopropane-containing bicyclic systems. researchgate.net Furthermore, its strained double bond is a reactive partner in [3+2] cycloaddition reactions with nitrones, providing a pathway to isoxazolidine-containing spirocycles, which are important heterocyclic motifs. rsc.org The reaction proceeds through a non-polar, zw-type mechanism, where the release of ring strain is a significant driving force for the transformation. rsc.org

Michael additions to activated (1-methylethylidene)cyclopropane derivatives also provide access to a diverse range of functionalized cyclopropanes, which can be further elaborated into more complex alicyclic structures. researchgate.net These reactions demonstrate the capacity of this building block to serve as a starting point for constructing larger, more intricate molecular scaffolds.

The unique reactivity of the (1-methylethylidene)cyclopropane scaffold makes it an ideal substrate for initiating cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org In a MIRC sequence, the conjugate addition of a nucleophile to an activated cyclopropane derivative can create an enolate intermediate that subsequently participates in an intramolecular cyclization, rapidly building molecular complexity.

Strategies for Enantioselective and Diastereoselective Synthesis

Controlling stereochemistry is a central challenge in organic synthesis. For (1-methylethylidene)cyclopropane and its derivatives, several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in its transformations.

One powerful approach to asymmetric synthesis involves the use of chiral, non-racemic cyclopropane precursors. By starting with an enantiomerically pure building block, chirality can be transferred to the product. A sophisticated strategy involves the use of a "temporary stereocentre." In this method, an achiral α,β-unsaturated aldehyde is first reacted with a chiral auxiliary in an aldol (B89426) reaction to create a temporary stereocenter. researchgate.net This newly formed hydroxyl group then directs a subsequent diastereoselective Simmons-Smith cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding a chiral cyclopropane-carboxaldehyde with high enantiomeric excess. researchgate.net

Biocatalysis offers another advanced method. Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, can catalyze the asymmetric cyclopropanation of alkenes with diazo reagents to produce chiral cyclopropanes with exceptional levels of diastereo- and enantioselectivity. rochester.edusci-hub.st These biocatalysts can be fine-tuned to produce specific stereoisomers, providing access to enantiopure cyclopropane building blocks that can be further elaborated. sci-hub.stnih.gov

The stereochemical outcome of reactions involving the (1-methylethylidene)cyclopropane unit can be precisely controlled. In cycloaddition reactions, the facial selectivity of the approach to the exocyclic double bond determines the stereochemistry of the newly formed centers. For instance, the diastereoselective cyclopropanation of dienes using sulfonium (B1226848) ylides can produce vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org

Similarly, rhodium-catalyzed asymmetric cyclopropanation using sulfoxonium ylides can yield 1,2,3-trisubstituted cyclopropanes with excellent diastereo- and enantioselectivity (dr > 20:1, up to 99% ee). organic-chemistry.org The stereocontrol in these reactions is often governed by the chiral catalyst, which orchestrates the approach of the reagents to form a specific stereoisomer. organic-chemistry.org In ring-opening reactions, the stereochemistry is dictated by orbital symmetry rules, often proceeding in a stereospecific conrotatory or disrotatory manner, thus translating the stereochemistry of the starting cyclopropane into the product.

Table 1: Examples of Stereoselective Reactions

| Reaction Type | Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Cyclopropanation | Chiral Auxiliary / Aldol-Cyclopropanation-Retro-Aldol | Chiral cyclopropane-carboxaldehydes (>95% ee) | researchgate.net |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb) | trans-(1S,2S) cyclopropanes (99.9% de, 99.9% ee) | rochester.edu |

| Diastereoselective Cyclopropanation | Sulfonium Ylides | High trans-diastereoselectivity | organic-chemistry.org |

| Asymmetric Cyclopropanation | Chiral Rh(III) Complex / Sulfoxonium Ylides | Optically pure 1,2,3-trisubstituted cyclopropanes (>20:1 dr, up to 99% ee) | organic-chemistry.org |

Integration into Total Synthesis of Natural Products and Advanced Intermediates

The cyclopropane motif is a key structural feature in numerous biologically active natural products and pharmaceutical agents. bohrium.comnih.govrsc.org The rigidity and unique electronic properties of the three-membered ring often confer potent and specific biological activities. (1-methylethylidene)cyclopropane and related structures serve as critical building blocks in the total synthesis of these complex molecules.

For example, the chiral cyclopropane core is central to the activity of several drugs, including the antidepressant Tranylcypromine and the insomnia treatment Tasimelteon. sci-hub.st Biocatalytic methods using engineered myoglobin variants have enabled the gram-scale synthesis of the chiral cyclopropane precursors to these drugs with exceptional stereoselectivity (98–99.9% de; 96–99.9% ee), showcasing a practical application of these building blocks. sci-hub.st

The synthesis of the natural product Curacin A, a potent anticancer agent that interacts with tubulin, relies on the asymmetric preparation of a substituted cyclopropane ring. marquette.edu Similarly, the methodology for creating chiral cyclopropane-carboxaldehydes has been applied to the enantioselective synthesis of 5,6-methanoleukotriene A4, a stable inhibitor of leukotriene biosynthesis, and the natural product cascarillic acid. researchgate.net These syntheses highlight the strategic importance of cyclopropane building blocks in accessing complex and medicinally relevant targets.

Table 2: Examples of Natural Products and Advanced Intermediates Synthesized Using Cyclopropane Building Blocks

| Target Molecule | Class | Synthetic Utility of Cyclopropane Intermediate | Reference |

|---|---|---|---|

| Tranylcypromine (core) | Pharmaceutical (Antidepressant) | Key chiral cyclopropane core synthesized via biocatalysis. | sci-hub.st |

| Tasimelteon (core) | Pharmaceutical (Insomnia treatment) | Asymmetric synthesis of the chiral cyclopropane fragment. | sci-hub.stnih.gov |

| Curacin A | Natural Product (Anticancer) | Relies on the asymmetric synthesis of a key cyclopropyl (B3062369) thiazoline (B8809763) fragment. | marquette.edu |

| 5,6-Methanoleukotriene A4 | Leukotriene Analogue | Enantioselective synthesis of a stable and selective biosynthesis inhibitor. | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Cyclopropane, (1-methylethylidene)- | Isopropylidenecyclopropane |

| Tranylcypromine | - |

| Tasimelteon | - |

| Curacin A | - |

| 5,6-Methanoleukotriene A4 | - |

| Cascarillic Acid | - |

| Diazoacetonitrile | - |

Biosynthesis and Biocatalytic Transformations of Cyclopropane Containing Systems

Biosynthetic Precursors and Intermediates

The biosynthesis of virtually all terpenoids, including potential precursors to (1-methylethylidene)-cyclopropane, begins with two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). youtube.comnih.gov These are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. youtube.com

Prenyltransferase enzymes then condense IPP and DMAPP in a head-to-tail fashion to create linear prenyl diphosphate (B83284) chains of varying lengths. nih.gov Key precursors for cyclic terpenes include:

Geranyl pyrophosphate (GPP, C10): Precursor to monoterpenes.

Farnesyl pyrophosphate (FPP, C15): Precursor to sesquiterpenes.

Geranylgeranyl pyrophosphate (GGPP, C20): Precursor to diterpenes.

The cyclization of these precursors by terpene cyclases proceeds through a series of transient carbocationic intermediates. The specific folding of the substrate within the enzyme's active site dictates the trajectory of the cyclization cascade and ultimately determines the final cyclic structure. nih.govresearchgate.net For a compound like (1-methylethylidene)-cyclopropane, a likely precursor would be GPP, which upon cyclization could form the characteristic three-membered ring with the exocyclic double bond.

| Precursor | Carbon Atoms | Resulting Terpene Class | Potential Relevance |

| Isopentenyl Pyrophosphate (IPP) | C5 | Building Block | Fundamental unit for all terpenoids |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Building Block | Isomeric fundamental unit, often the starter for prenyl chain elongation |

| Geranyl Pyrophosphate (GPP) | C10 | Monoterpenes | Likely precursor for a C10 compound like (1-methylethylidene)-cyclopropane |

| Farnesyl Pyrophosphate (FPP) | C15 | Sesquiterpenes | Could potentially form more complex cyclopropane-containing sesquiterpenoids |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Diterpenes | Precursor to larger, more complex cyclopropane-containing natural products |

Engineering of Cyclopropanase Enzymes for Synthetic Applications

The remarkable catalytic power and specificity of enzymes have made them attractive targets for engineering in synthetic chemistry. cardiff.ac.uk While enzymes specifically named "cyclopropanases" are a functionally diverse group, the engineering of enzymes that can form cyclopropane (B1198618) rings holds significant promise for creating novel molecules. rsc.org

Terpene cyclases, in particular, have been a major focus of enzyme engineering efforts. nih.govrsc.org Their active sites act as templates, guiding the folding of the flexible prenyl diphosphate substrate and stabilizing the reactive carbocationic intermediates. researchgate.net By making precise modifications to the amino acid residues lining the active site through techniques like site-directed mutagenesis and directed evolution, researchers can alter the cyclization pathway and generate a variety of new terpene skeletons, some of which are not found in nature. nih.govcardiff.ac.uk This approach could theoretically be used to create a terpene cyclase variant capable of synthesizing (1-methylethylidene)-cyclopropane from a natural precursor like GPP.

Beyond terpene cyclases, other enzymes have been engineered for cyclopropanation reactions. For instance, heme proteins like cytochrome P450s and myoglobin (B1173299) have been repurposed through directed evolution to catalyze stereoselective cyclopropanation reactions with high efficiency and selectivity, using diazo compounds as carbene precursors. nih.gov This chemoenzymatic strategy expands the toolkit for creating chiral cyclopropane-containing building blocks for the pharmaceutical and agrochemical industries.

The engineering of these biocatalysts offers a greener and more selective alternative to traditional chemical synthesis for accessing complex cyclopropane derivatives. cardiff.ac.uk

Future Perspectives and Unaddressed Challenges in Cyclopropane, 1 Methylethylidene Chemistry

Development of Novel and Sustainable Synthetic Approaches

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. While traditional routes to isopropylidenecyclopropane exist, the future lies in the development of novel and sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of cyclopropane (B1198618) synthesis points towards several promising avenues. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. nih.govchemeurope.com This includes the use of greener solvents like water, ionic liquids, and supercritical fluids, which can replace hazardous organic solvents. nih.govmdpi.com For instance, the combination of aqueous reactions with fluorous solid-phase extraction (F-SPE) has been shown to be an effective green chemistry approach for purification. psu.edu Furthermore, the use of renewable feedstocks, such as those derived from biomass, is a key area of exploration for creating more sustainable chemical processes. chemeurope.com

Biocatalysis represents another frontier with significant potential for the sustainable synthesis of cyclopropane derivatives. psu.edumanchester.ac.uk Enzymes, operating under mild conditions, can offer unparalleled selectivity, reducing the need for protecting groups and minimizing byproduct formation. psu.edumanchester.ac.uk While specific biocatalytic routes to isopropylidenecyclopropane are yet to be extensively reported, the successful application of enzymes in the synthesis of other functionalized cyclopropanes, such as precursors for the drug Ticagrelor, highlights the feasibility of this approach. nih.gov The development of enzyme-catalyzed processes for the synthesis of isopropylidenecyclopropane could offer a highly efficient and environmentally friendly alternative to traditional chemical methods.

Future research in this area should focus on adapting these general principles to the specific synthesis of isopropylidenecyclopropane. This could involve exploring enzyme libraries for catalysts capable of constructing the isopropylidenecyclopropane skeleton or developing novel catalytic systems that operate under green conditions.

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of isopropylidenecyclopropane is dominated by its strained three-membered ring and the exocyclic double bond, making it a versatile building block in organic synthesis. While some of its reactions have been studied, there remains a vast, unexplored landscape of reactivity and catalytic transformations.

A key area of future exploration is the expansion of its use in cycloaddition reactions . These reactions are powerful tools for the construction of complex cyclic systems. youtube.comlibretexts.org A computational study on the 1,3-dipolar cycloaddition of nitrones to isopropylidenecyclopropane has provided valuable insights into its reactivity. acs.orgacs.org This study revealed a "cyclopropylidene effect" that influences the regioselectivity of the reaction. acs.org The electron-donating nature of the geminal dimethyl group on the double bond plays a significant role in directing the outcome of the cycloaddition. acs.org Future work could expand on this by investigating cycloadditions with other dipoles and dienophiles, potentially leading to the synthesis of novel heterocyclic and carbocyclic scaffolds.

The development of new catalytic systems is crucial for unlocking novel reactivity modes. Organometallic catalysis, for instance, offers a wide range of possibilities for activating and transforming isopropylidenecyclopropane. epa.gov While specific applications with isopropylidenecyclopropane are not yet widespread, the principles of organometallic catalysis, such as the use of bifunctional ligands and transmetalation reactions, could be applied to develop new carbon-carbon and carbon-heteroatom bond-forming reactions. epa.gov Furthermore, the exploration of photoredox catalysis could open up new radical-based transformations of isopropylidenecyclopropane.

The following table summarizes the key findings from a computational study on the 1,3-dipolar cycloaddition of a nitrone to isopropylidenecyclopropane (ICP), highlighting the calculated energy barriers for the two possible reaction pathways.

| Reactant Orientation | Product | Activation Energy (kJ/mol) |

|---|---|---|

| Orientation a | Spiro-fused isoxazolidine (B1194047) | 99 |

| Orientation b | Isoxazolidine with methyl groups on C-5 | 40-50 |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of isopropylidenecyclopropane, advanced computational modeling can provide deep insights into its electronic structure, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) has already been successfully applied to study the 1,3-dipolar cycloaddition reactions of isopropylidenecyclopropane. acs.orgacs.org These calculations have elucidated the "cyclopropylidene effect" and explained the observed regioselectivity based on the electronic properties of the molecule. acs.org Future computational studies could expand upon this by:

Investigating a wider range of reactions: DFT calculations can be used to predict the feasibility and selectivity of other potential reactions of isopropylidenecyclopropane, such as transition metal-catalyzed cross-coupling reactions, pericyclic reactions, and radical additions.

Modeling excited-state properties: Time-dependent DFT (TD-DFT) can be employed to study the photochemical behavior of isopropylidenecyclopropane, potentially leading to the discovery of new light-induced transformations.

Developing predictive models for catalyst design: Computational screening of potential catalysts could accelerate the discovery of new and efficient catalytic systems for reactions involving isopropylidenecyclopropane.

The following table presents key computational data from the DFT study on the 1,3-dipolar cycloaddition of a nitrone with isopropylidenecyclopropane (ICP), illustrating the influence of the substituent's electronic effect on the reaction.

| Parameter | Value | Significance |

|---|---|---|

| Calculated ka/kb ratio | 6 × 10–10 | Indicates a strong preference for the formation of one regioisomer. |

| Dominant Electronic Effect | Electron-donating effect of the geminal dimethyl group | This effect is stronger than that of the cyclopropyl (B3062369) group and governs the regioselectivity. |

Expanding the Scope of Applications in Emerging Fields

While the fundamental chemistry of isopropylidenecyclopropane is a rich area of study, a significant challenge and opportunity lies in expanding its applications into emerging fields. The unique structural motif of isopropylidenecyclopropane could impart valuable properties to materials and biologically active molecules.

In the realm of materials science , the incorporation of the strained cyclopropane ring and the exocyclic double bond could lead to the development of novel polymers with unique thermal and mechanical properties. The double bond provides a handle for polymerization, while the strained ring could be a source of controlled reactivity or a means to introduce specific conformational constraints into the polymer backbone.

In medicinal chemistry , the cyclopropane ring is a well-established motif in a number of approved drugs. nih.gov The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific conformation, which can lead to improved binding to a biological target. The isopropylidene group offers a point for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening. Spirocyclic compounds, which can be accessed from isopropylidenecyclopropane, are of particular interest in drug discovery due to their ability to improve drug-like properties. youtube.com Although specific applications of isopropylidenecyclopropane derivatives in medicine are yet to be widely reported, the potential for this scaffold to serve as a building block for new therapeutic agents is significant.

Future research should focus on the rational design and synthesis of isopropylidenecyclopropane derivatives with specific functional properties for applications in these and other emerging fields. This will require a multidisciplinary approach, combining synthetic chemistry, materials science, and medicinal chemistry.

Q & A

Basic: What are the structural and stability challenges of cyclopropane derivatives, and how do they influence reactivity?

Answer:

Cyclopropane derivatives are characterized by a strained three-membered ring with bond angles of ~60°, deviating significantly from the ideal tetrahedral geometry, leading to high angle strain . This strain increases reactivity, making cyclopropanes prone to ring-opening reactions (e.g., with electrophiles or under thermal stress). Stability is further influenced by substituents: electron-withdrawing groups exacerbate strain, while conjugation (e.g., with carbonyls) can stabilize the ring . For example, (1-methylethylidene) substituents may introduce steric hindrance or hyperconjugative stabilization, depending on their orientation . Experimental validation often involves calorimetry to measure strain energy and spectroscopic methods (e.g., NMR) to monitor ring integrity under varying conditions .

Advanced: What computational strategies improve force field parameters for cyclopropane-containing molecules in molecular dynamics simulations?

Answer:

Accurate modeling of cyclopropane requires adjusting bonded parameters (bond lengths, angles, dihedrals) to reflect its unique geometry and electronic effects. For example, the OPLS-AA force field was refined using hybrid ensembles and quantum mechanics (QM) data to better approximate cyclopropane’s low-energy conformers . Key parameters include:

- Angle bending : Adjusted to 60° with force constants calibrated against QM-derived energy surfaces.

- Torsional terms : Modified to account for restricted rotation and hyperconjugation effects .

Validation involves comparing simulated properties (e.g., vibrational spectra, ring-opening barriers) with experimental or high-level QM data. Discrepancies in torsional profiles may require reparameterizing dihedral terms using density functional theory (DFT) benchmarks .

Advanced: How can catalytic insertion reactions into cyclopropane rings be optimized for synthesizing complex natural product analogs?

Answer:

GaCl₃-catalyzed insertions (e.g., with isocyanides) exploit cyclopropane’s strain to form γ-lactam or bicyclic structures, critical in synthesizing belactosin analogs . Key considerations include:

- Substrate design : Electron-deficient cyclopropanes (e.g., those with ester groups) enhance electrophilicity, facilitating nucleophilic attack.

- Catalyst loading : Substoichiometric GaCl₃ (5–10 mol%) minimizes side reactions while maintaining reactivity .

Methodological optimization involves monitoring reaction progress via LC-MS to detect intermediates and adjusting solvent polarity (e.g., dichloromethane vs. THF) to stabilize charged transition states. Post-reaction analysis by X-ray crystallography confirms regioselectivity and stereochemistry .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing cyclopropane derivatives?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and torsional strain. For example, in 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide, the cyclopropane ring’s planarity and substituent orientations were confirmed via crystallographic data .

Advanced: How do cyclopropane δ-amino acids enable rational design of conformationally stable peptides?

Answer:

Cyclopropane’s rigid geometry imposes precise backbone torsion angles (e.g., φ ≈ -60°, ψ ≈ -30°), promoting helical or β-sheet conformations in δ-peptides . Methodological steps include:

- Stereochemical control : Enantioselective synthesis of cyclopropane δ-amino acids using asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) .

- Conformational analysis : Compare experimental (X-ray/NMR) and computational (MD/DFT) structures to validate design. For example, cyclopropane-containing tetramers showed <1 Å deviation between crystal and simulated structures .

Applications span foldamer design and enzyme-resistant peptide therapeutics, leveraging cyclopropane’s metabolic stability .